Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate
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Overview
Description
Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate is an organic compound that features a thiophene ring, a benzoate ester, and an amino group. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate typically involves the condensation of 2-aminobenzoic acid with 3-oxo-3-(2-thienyl)propanoic acid methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The benzoate ester may facilitate cellular uptake, enhancing the compound’s bioavailability. The amino group can form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Similar structure but lacks the benzoate ester.
2-amino-3-oxo-3-(2-thienyl)propanoic acid: Similar structure but has a carboxylic acid group instead of a benzoate ester.
3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride: Contains a thiophene ring and amino groups but differs in the overall structure.
Uniqueness
Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate is unique due to its combination of a thiophene ring, a benzoate ester, and an amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H15NO3S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
methyl 2-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate |
InChI |
InChI=1S/C15H15NO3S/c1-19-15(18)11-5-2-3-6-12(11)16-9-8-13(17)14-7-4-10-20-14/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
NGNZLYXZOIREAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCCC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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